3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester
Overview
Description
“3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121512-53-4 . It has a molecular weight of 282.19 and its IUPAC name is 2-(3-fluoro-2-methyl-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BFO2S/c1-9-10(16)7-8-11(19-6)12(9)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Catalytic protodeboronation of pinacol boronic esters, like this compound, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .It should be stored at a temperature between 2-8°C . The country of origin for this compound is CN .
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Arylation
The compound can be used in Au- and Pd-catalyzed arylation . Arylation is a process where an aryl group is introduced into a molecule, providing a method for the formation of carbon-carbon bonds.
Tsuji–Trost Allylation
This compound can be used in Tsuji–Trost allylation . This is a palladium-catalyzed reaction that involves the nucleophilic substitution of allylic substrates to form new carbon-carbon bonds.
Metathesis
The compound can be used in metathesis reactions . Metathesis is a method used in organic chemistry to rearrange the bonds of reactants to form new compounds.
Ar–S Bond-Formation
The compound can be used in Ar–S bond-formation . This is a process where an aryl group is introduced into a molecule, providing a method for the formation of carbon-sulfur bonds.
Amide Activation
This compound can be used in amide activation . Amide activation is a
Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis . They are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of the boron moiety from the boronic ester .
Biochemical Pathways
The compound affects various biochemical pathways. It plays a significant role in the Suzuki–Miyaura coupling, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The compound can also be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the kinetics of boronic pinacol esters are dependent on the substituents in the aromatic ring and the ph of the environment . The rate of reaction is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which are essential in the synthesis of various organic compounds . The compound’s protodeboronation process has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of 3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of reaction is considerably accelerated at physiological pH . Additionally, the compound is usually bench stable, easy to purify, and often commercially available, which makes it a prominent player in boron chemistry .
properties
IUPAC Name |
2-(3-fluoro-2-methyl-6-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2S/c1-9-10(16)7-8-11(19-6)12(9)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQAGBWZEUTDJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128394 | |
Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801128394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester | |
CAS RN |
2121512-53-4 | |
Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[3-fluoro-2-methyl-6-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801128394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.